3-Oxo-1,3lambda~5~-benzothiazole-2-carboxylic acid
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Overview
Description
3-Oxo-1,3lambda~5~-benzothiazole-2-carboxylic acid is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a benzene ring fused to a thiazole ring, with a carboxylic acid and a keto group attached, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-1,3lambda~5~-benzothiazole-2-carboxylic acid typically involves the condensation of 2-aminothiophenol with carboxylic acids or their derivatives. One common method includes the use of aldehydes in the presence of an oxidizing agent like iodine in dimethylformamide (DMF) to yield the desired benzothiazole derivative . Another approach involves the use of microwave-assisted reactions with ionic liquids, which provide a green and efficient method for synthesizing benzothiazoles .
Industrial Production Methods: Industrial production of benzothiazoles often employs continuous flow reactors to enhance the efficiency and yield of the reactions. The use of catalysts such as samarium triflate in aqueous media has been reported to facilitate the synthesis under mild conditions . Additionally, visible light-mediated synthesis using disulfide photosensitizers has been explored for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Oxo-1,3lambda~5~-benzothiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted benzothiazoles .
Scientific Research Applications
3-Oxo-1,3lambda~5~-benzothiazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 3-Oxo-1,3lambda~5~-benzothiazole-2-carboxylic acid involves its interaction with various molecular targets:
Comparison with Similar Compounds
Benzoxazole: Similar in structure but contains an oxygen atom in place of sulfur.
Benzimidazole: Contains a nitrogen atom in place of sulfur.
Thiazole: Lacks the fused benzene ring and carboxylic acid group.
Uniqueness: 3-Oxo-1,3lambda~5~-benzothiazole-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its broad spectrum of applications make it a valuable compound in various fields of research and industry .
Properties
CAS No. |
544705-00-2 |
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Molecular Formula |
C8H5NO3S |
Molecular Weight |
195.20 g/mol |
IUPAC Name |
3-oxido-1,3-benzothiazol-3-ium-2-carboxylic acid |
InChI |
InChI=1S/C8H5NO3S/c10-8(11)7-9(12)5-3-1-2-4-6(5)13-7/h1-4H,(H,10,11) |
InChI Key |
GLVDVHLYTDCALR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)[N+](=C(S2)C(=O)O)[O-] |
Origin of Product |
United States |
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